N-[4-(1-azepanylmethyl)phenyl]acetamide
Description
N-[4-(1-Azepanylmethyl)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted at the para-position with a 1-azepanylmethyl group. The azepane moiety is a seven-membered saturated heterocyclic ring containing one nitrogen atom.
Properties
IUPAC Name |
N-[4-(azepan-1-ylmethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-13(18)16-15-8-6-14(7-9-15)12-17-10-4-2-3-5-11-17/h6-9H,2-5,10-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSNISARYCVTMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198597 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Structural Analogs with Cyclic Amine Substituents
Key Observations :
- Sulfonamide vs. Alkyl Groups: Sulfonamide-containing analogs (e.g., Compounds 35, 37) exhibit pronounced analgesic activity due to enhanced hydrogen bonding and enzyme inhibition . In contrast, alkyl substituents like azepanylmethyl may prioritize lipophilicity and membrane permeability.
Analogs with Bulky Aromatic Substituents
Key Observations :
Pharmacologically Active Derivatives
Key Observations :
- Opioid vs. Anti-Inflammatory Activity: Acetyl fentanyl’s piperidine and phenethyl groups are critical for opioid receptor binding, whereas azepanylmethyl substituents may favor non-opioid pathways .
- Sulfonamide Efficacy : Compound 36’s diethylsulfamoyl group enhances anti-inflammatory activity, suggesting that electron-withdrawing substituents improve target engagement .
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